

The Role of Succinate Receptor 1 (SUCNR1) in Neuroinflammation: A Technical Guide

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Compound of Interest

Compound Name: *hGPR91 antagonist 1*

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Executive Summary

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in the central nervous system (CNS), particularly in the context of neuroinflammation. Its effects are primarily mediated through the G protein-coupled receptor, Succinate Receptor 1 (SUCNR1), also known as GPR91. Activation of SUCNR1 on various CNS cells, including microglia, astrocytes, and neurons, triggers a cascade of intracellular events that can exacerbate inflammatory responses and contribute to the pathology of numerous neurological disorders. This technical guide provides an in-depth overview of the role of SUCNR1 in neuroinflammation, detailing its signaling pathways, expression patterns, and involvement in disease. It also presents a compilation of quantitative data, detailed experimental protocols, and visual diagrams to serve as a comprehensive resource for researchers and drug development professionals in this field.

Introduction to SUCNR1 and its Ligand

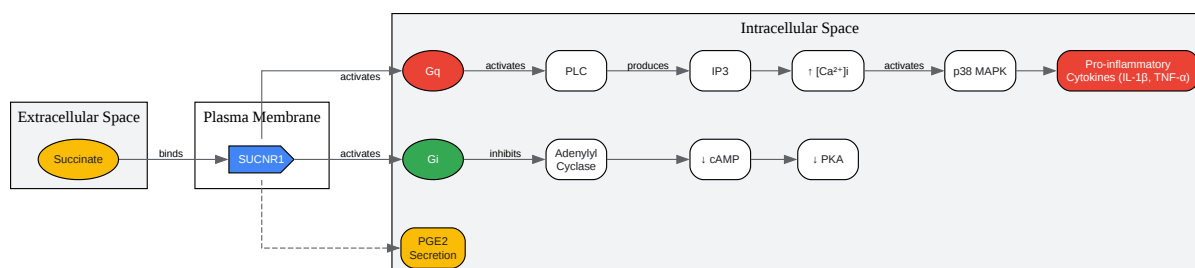
Succinate is traditionally known for its role in cellular metabolism. However, under conditions of metabolic stress, such as hypoxia or inflammation, succinate can accumulate and be released into the extracellular space.[1] Extracellular succinate then acts as a "metabokine," signaling through SUCNR1 to modulate cellular function.[2] SUCNR1 is a Class A G protein-coupled receptor (GPCR) that is activated by succinate and other dicarboxylic acids.[3] This receptor is

coupled to both Gi and Gq signaling pathways, leading to a diverse range of downstream effects.^[4]

SUCNR1 Signaling in the CNS

The activation of SUCNR1 by succinate initiates distinct signaling cascades depending on the G protein it couples with. This dual coupling allows for a complex and context-dependent cellular response.

- **Gq-mediated signaling:** Upon binding succinate, SUCNR1 can activate the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.^[4] This calcium influx can activate various downstream effectors, including protein kinase C (PKC) and calcium/calmodulin-dependent protein kinases (CaMKs).
- **Gi-mediated signaling:** Alternatively, SUCNR1 can couple to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
- **MAPK Pathway Activation:** A significant downstream consequence of SUCNR1 activation is the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), particularly p38 MAPK. This pathway is a critical regulator of inflammatory cytokine production.



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Caption: SUCNR1 Signaling Pathways in Neuroinflammation.

Cellular Expression and Role in Neuroinflammation

SUCNR1 is expressed on various cell types within the CNS, with its role in neuroinflammation being most prominently studied in microglia and astrocytes.

3.1 Microglia: Microglia are the resident immune cells of the CNS and express SUCNR1. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), microglia upregulate SUCNR1 expression. Extracellular succinate, acting through SUCNR1, can promote a pro-inflammatory M1-like phenotype in microglia, characterized by the production of inflammatory cytokines such as IL-1β and TNF-α. This process is often dependent on the p38 MAPK signaling pathway. Inhibition of SUCNR1 has been shown to suppress this microglial activation and reduce neuroinflammation.

3.2 Astrocytes: Astrocytes, the most abundant glial cells in the CNS, also express SUCNR1. Succinate stimulation of astrocytes can induce the expression of pro-inflammatory and pro-angiogenic factors, including IL-6 and VEGF. This suggests that astrocytes, via SUCNR1 signaling, contribute to the inflammatory milieu and vascular changes seen in neurological diseases.

3.3 Neurons and Neural Stem Cells (NSCs): SUCNR1 is also expressed in neurons and neural stem cells. Interestingly, in NSCs, SUCNR1 activation by succinate released from inflammatory macrophages can trigger an anti-inflammatory response, including the secretion of prostaglandin E2 (PGE2). This highlights a potentially neuroprotective role for SUCNR1 signaling in certain contexts.

Quantitative Data on SUCNR1 Pharmacology and Expression

The following tables summarize key quantitative data related to SUCNR1 pharmacology and its expression in the context of neuroinflammation.

Table 1: SUCNR1 Agonist and Antagonist Activity

| Compound | Type | Assay | EC50 / IC50 | Cell Type/System | Reference |
|-------------------------|------------|----------------------|----------------------|------------------|-----------|
| Succinate | Agonist | cAMP inhibition | 29 μ M | HEK293 | |
| Succinate | Agonist | G-protein activation | 17-56 μ M | - | |
| cis-Epoxy succinic acid | Agonist | cAMP inhibition | 2.7 μ M | HEK293 | |
| Compound 7a | Antagonist | SUCNR1 signaling | - | Microglia | |
| NF-56-EJ40 | Antagonist | Radioligand binding | IC50 = 25 nM (human) | - | |

Table 2: Succinate Levels in CNS Pathologies

| Condition | Fluid | Succinate Concentration | Fold Change vs. Control | Reference |
|--------------------------|----------------|-------------------------|--------------------------------|-----------|
| Secondary Progressive MS | CSF | Increased | Significant | |
| Relapsing-Remitting MS | CSF | Increased | Significant (lesser than SPMS) | |
| Rheumatoid Arthritis | Synovial Fluid | - | 74-fold increase | |

Table 3: SUCNR1-Mediated Gene and Protein Expression Changes

| Cell Type | Stimulus | Target Gene/Protein | Change | Reference |
|-------------------|-----------|-----------------------|-------------|-----------|
| Primary Microglia | LPS | CD86 (M1 marker) | Increased | |
| Primary Microglia | LPS | CD206 (M2 marker) | Decreased | |
| Astrocytes | Succinate | IL-1 β , IL-6 | Increased | |
| Astrocytes | Succinate | VEGF, Ang1, Ang2 | Increased | |
| Neural Stem Cells | Succinate | Ptgs2 (encodes COX-2) | Upregulated | |

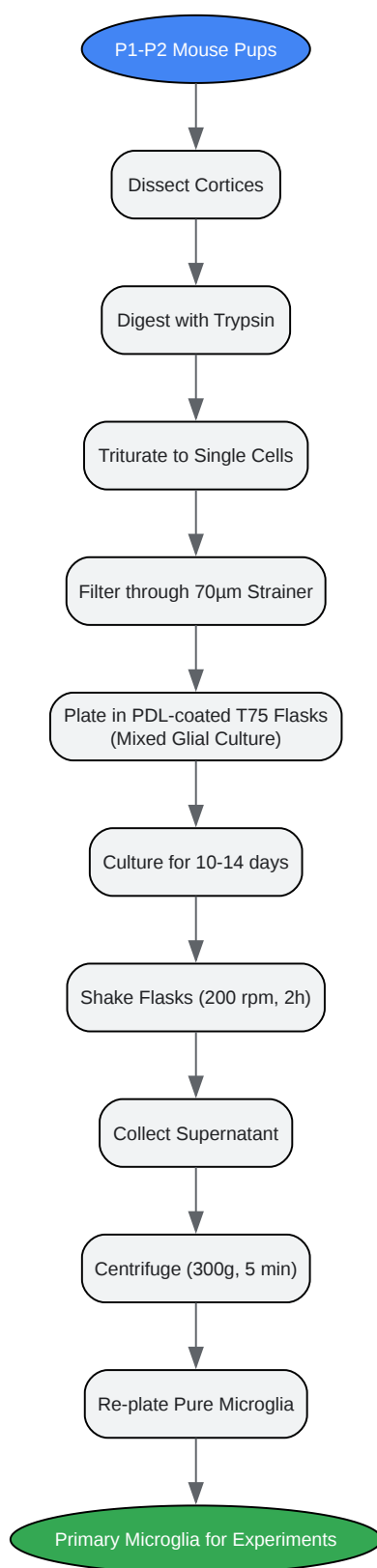
Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the role of SUCNR1 in neuroinflammation.

5.1 Primary Microglial Cell Culture

This protocol describes the isolation and culture of primary microglia from neonatal mouse pups.

- Tissue Dissociation:
 - Euthanize P1-P2 mouse pups and dissect the cerebral cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).
 - Mince the tissue and digest with 0.25% trypsin-EDTA for 15 minutes at 37°C.
 - Neutralize trypsin with DMEM containing 10% fetal bovine serum (FBS) and gently triturate the tissue to obtain a single-cell suspension.
 - Filter the cell suspension through a 70 µm cell strainer.
- Mixed Glial Culture:
 - Plate the cell suspension in poly-D-lysine-coated T75 flasks at a density of one brain per flask.
 - Culture in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
 - Change the medium every 3-4 days. Astrocytes will form a confluent monolayer at the bottom of the flask.
- Microglia Isolation:
 - After 10-14 days, when the mixed glial culture is confluent, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C to detach the microglia.
 - Collect the supernatant containing the microglia and centrifuge at 300 x g for 5 minutes.
 - Resuspend the microglial pellet in fresh culture medium and plate for experiments. Purity should be >95% as confirmed by CD11b staining.



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